Bradykinin potentiator B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

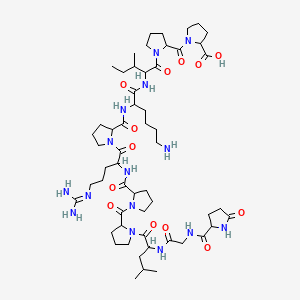

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-[1-[2-[[6-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBFZMUUPNIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H91N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30892-86-5 | |

| Record name | Bradykinin potentiator B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030892865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin potentiator B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation and Synthesis of Bradykinin Potentiator B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation and chemical synthesis of Bradykinin Potentiator B (BPF-B), a naturally occurring peptide isolated from the venom of the snake Agkistrodon halys blomhoffii. BPF-B is a member of the bradykinin-potentiating factors (BPFs), a class of peptides known for their ability to enhance the physiological effects of bradykinin, primarily through the inhibition of the angiotensin-converting enzyme (ACE). This document details the scientific journey from isolation and characterization to the synthetic replication of this potent biomolecule.

Structure Elucidation of this compound

The determination of the primary structure of this compound was a significant achievement in the field of natural product chemistry. The seminal work by Kato and Suzuki in 1971 laid the foundation for our understanding of this peptide. The elucidated amino acid sequence of BPF-B is a hendecapeptide (a peptide with 11 amino acid residues) with a modified N-terminus:

pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro-OH

This structure was determined through a combination of classical and modern analytical techniques.

Isolation and Purification

The initial step in the structure elucidation of BPF-B involves its isolation from the crude snake venom. A multi-step chromatographic approach is typically employed to achieve high purity.

Experimental Protocol: Isolation and Purification of BPF-B from Agkistrodon halys blomhoffii Venom

-

Crude Venom Preparation: Lyophilized crude venom of Agkistrodon halys blomhoffii is dissolved in a suitable buffer, such as 100 mM ammonium acetate (pH 5.0), and centrifuged to remove insoluble components.

-

Size-Exclusion Chromatography (SEC): The venom solution is first subjected to SEC on a column (e.g., Superdex G-75). This step separates the venom components based on their molecular weight, effectively isolating the low-molecular-weight peptide fraction containing BPFs. The elution is monitored by UV absorbance at 220 nm and 280 nm.

-

Ion-Exchange Chromatography: Fractions containing bradykinin-potentiating activity are then further purified by ion-exchange chromatography.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides. This high-resolution technique separates peptides based on their hydrophobicity, yielding highly purified BPF-B.

Amino Acid Sequence Determination

The precise sequence of amino acids in BPF-B was determined using a combination of amino acid analysis and sequencing techniques.

Experimental Protocol: Amino Acid Sequencing of BPF-B

-

Amino Acid Analysis: An aliquot of the purified peptide is hydrolyzed in 6N HCl at 110°C for 24 hours. The resulting free amino acids are then quantified using an amino acid analyzer to determine the relative ratios of each amino acid present in the peptide.

-

Edman Degradation: The primary sequence of the peptide is determined by automated Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified by HPLC. However, the presence of a pyroglutamic acid (pGlu) residue at the N-terminus blocks this process.

-

Enzymatic Digestion and Mass Spectrometry: To overcome the N-terminal blockage and confirm the sequence, the peptide is subjected to enzymatic digestion with proteases like trypsin. The resulting peptide fragments are then separated by RP-HPLC and their sequences determined by mass spectrometry, specifically using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometry. This provides sequence information for internal fragments of the peptide. The overlapping sequences from different enzymatic digests are then pieced together to deduce the full sequence. The presence of the pGlu residue is confirmed by the mass of the N-terminal fragment.

Spectroscopic Characterization

While the original structure elucidation relied heavily on chemical methods, modern spectroscopic techniques provide definitive confirmation of the peptide's structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight of the peptide, which must match the theoretical mass calculated from the proposed amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR spectroscopy can be used to confirm the amino acid sequence and provide information about the three-dimensional conformation of the peptide in solution.

Chemical Synthesis of this compound

The chemical synthesis of BPF-B is crucial for confirming the elucidated structure, for producing larger quantities for pharmacological studies, and for creating analogs to investigate structure-activity relationships. The most common and efficient method for synthesizing peptides like BPF-B is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol: Solid-Phase Synthesis of BPF-B

-

Resin Preparation: The synthesis begins with a resin functionalized with the C-terminal amino acid, in this case, Proline (Pro).

-

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed using a specific deprotection reagent (e.g., piperidine for Fmoc, TFA for Boc).

-

Coupling: The next N-terminally protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the deprotected resin-bound amino acid, forming a new peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

-

Chain Elongation: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled on the resin. The N-terminal pyroglutamic acid is typically introduced as a protected pGlu residue in the final coupling step.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., a mixture of TFA, water, and scavengers).

-

Purification and Characterization: The crude synthetic peptide is then purified by preparative RP-HPLC. The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| Molecular Weight | 1182.46 g/mol | Calculated | [1] |

| Amino Acid Sequence | pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro | Edman Degradation, Mass Spectrometry | [2][3] |

| IC50 (ACE Inhibition) | 1.1 µM (rabbit lung ACE) | Enzymatic Assay | [1][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the bradykinin signaling pathway, the general workflow for BPF-B isolation, and the logical steps in its synthesis.

Caption: Bradykinin signaling pathway and the inhibitory action of BPF-B on ACE.

Caption: General experimental workflow for the isolation of BPF-B from snake venom.

Caption: Logical workflow for the solid-phase synthesis of this compound.

References

- 1. Bradykinin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bradykinin-potentiating peptides from the venom of Agkistrodon halys blomhoffi. Isolation of five bradykinin potentiators and the amino acid sequences of two of them, potentiators B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evidence of bradykinin regeneration from extended sequences that behave as peptidase–activated B2 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Bradykinin Potentiating Peptide B: A Technical Guide to its Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin Potentiating Peptides (BPPs) are a class of naturally occurring peptides, originally discovered in the venom of snakes such as Bothrops jararaca, that have garnered significant interest for their potent inhibitory effects on the Angiotensin-Converting Enzyme (ACE).[1][2] Among these, Bradykinin Potentiator B (BPP-B) stands out as a powerful inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.[3] This technical guide provides an in-depth overview of BPP-B as an ACE inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of cardiovascular therapeutics.

Introduction to Bradykinin Potentiating Peptide B

Bradykinin Potentiating Peptides are proline-rich oligopeptides that enhance the physiological effects of bradykinin, a potent vasodilator, primarily by inhibiting its degradation by ACE.[1][2] Concurrently, BPPs inhibit the conversion of angiotensin I to the vasoconstrictor angiotensin II, a primary function of ACE.[2] This dual mechanism of action results in a significant hypotensive effect.

This compound, isolated from the venom of the snake Agkistrodon halys blomhoffi, is a prominent member of this peptide family.[3] Its chemical structure and potent ACE inhibitory properties have made it a subject of extensive research and a foundational model for the development of synthetic ACE inhibitors, such as captopril.[1][2]

Amino Acid Sequence of this compound:

Mechanism of Action

The primary mechanism by which BPP-B exerts its hypotensive effects is through the competitive inhibition of the Angiotensin-Converting Enzyme. ACE is a zinc-dependent dipeptidyl carboxypeptidase with two active domains, the N-domain and the C-domain. BPPs, including BPP-B, are known to interact with the active site of ACE, preventing it from binding to its natural substrates.

The inhibitory action of BPP-B leads to two key physiological outcomes:

-

Inhibition of Angiotensin II Formation: By blocking the conversion of angiotensin I to angiotensin II, BPP-B reduces the levels of this potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[2]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a vasodilator peptide. By inhibiting ACE, BPP-B increases the circulating levels of bradykinin, further promoting vasodilation and contributing to the overall hypotensive effect.[1]

Quantitative Data: ACE Inhibitory Activity

The inhibitory potency of Bradykinin Potentiating Peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the ACE inhibitory activity of various BPPs, including data relevant to BPP-B and other related peptides for comparative analysis.

| Peptide | Sequence | Source Organism | IC50 (µM) | Ki (µM) | Reference |

| This compound | pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro | Agkistrodon halys blomhoffi | 1.1 | - | --INVALID-LINK-- |

| BPP-5a | Bothrops jararaca | - | 0.08 | --INVALID-LINK-- | |

| BPP-10c | Bothrops jararaca | - | 0.20 | --INVALID-LINK-- | |

| Peptide 3 (A. bilineatus) | ZNWPHPQXPP | Agkistrodon bilineatus | 0.76 | - | --INVALID-LINK-- |

| Peptide 6 (A. bilineatus) | ZLWPRPQXPP | Agkistrodon bilineatus | 0.64 | - | --INVALID-LINK-- |

| Peptide 7 (A. bilineatus) | ZQWAQGRAPHPP | Agkistrodon bilineatus | 3.63 | - | --INVALID-LINK-- |

Experimental Protocols

The following section details a standard experimental protocol for determining the ACE inhibitory activity of peptides like BPP-B. This method is based on the spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.[4][5]

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Bradykinin Potentiating Peptide B (or other test peptides)

-

Captopril (as a positive control)

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

Preparation of Solutions

-

ACE Solution: Dissolve ACE in cold deionized water to a concentration of 2 mU/µL.

-

HHL Solution: Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.

-

Test Peptide Solutions: Prepare stock solutions of BPP-B and other test peptides in deionized water. Create a series of dilutions to determine the IC50 value.

-

Captopril Solution: Prepare a stock solution of captopril in deionized water and create a series of dilutions.

Assay Procedure

-

Reaction Mixture: In a microcentrifuge tube, add 50 µL of the HHL solution and 20 µL of the test peptide solution (or captopril solution for the positive control, or deionized water for the negative control).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Enzyme Reaction: Initiate the reaction by adding 10 µL of the ACE solution.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction: Add 1.5 mL of ethyl acetate to the reaction mixture and vortex for 15 seconds. Centrifuge at 3000 x g for 10 minutes.

-

Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent at 95°C for 10 minutes.

-

Reconstitution and Analysis: Reconstitute the dried hippuric acid in 1 mL of deionized water and measure the absorbance at 228 nm using a spectrophotometer.

Calculation of ACE Inhibition

The percentage of ACE inhibition can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the negative control (with no inhibitor).

-

A_sample is the absorbance of the reaction with the test peptide.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The hypotensive effect of this compound is a result of its influence on two critical signaling pathways: the Renin-Angiotensin System and the Bradykinin Signaling Pathway.

The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in the regulation of blood pressure. BPP-B's inhibition of ACE is a critical intervention point in this pathway.

Caption: Inhibition of ACE by BPP-B in the Renin-Angiotensin System.

The Bradykinin Signaling Pathway and Potentiation

Bradykinin exerts its vasodilatory effects by binding to the B2 receptor on endothelial cells, initiating a signaling cascade that leads to the production of nitric oxide (NO) and prostacyclin, both potent vasodilators. BPP-B potentiates this pathway by preventing the degradation of bradykinin by ACE.

Caption: Potentiation of the Bradykinin signaling pathway by BPP-B.

Experimental Workflow for ACE Inhibition Assay

The logical flow of the ACE inhibition assay is a critical component for reproducible experimental design.

Caption: Workflow for the spectrophotometric ACE inhibition assay.

Conclusion

This compound is a potent, naturally derived inhibitor of the Angiotensin-Converting Enzyme with a well-defined dual mechanism of action. Its ability to both reduce the production of the vasoconstrictor angiotensin II and enhance the effects of the vasodilator bradykinin makes it a significant molecule in the study of cardiovascular pharmacology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate BPP-B and other related peptides. The signaling pathway diagrams illustrate the complex interplay of physiological systems that are modulated by this peptide. Continued research into BPP-B and its analogues holds promise for the development of novel and more effective antihypertensive therapeutics.

References

- 1. Isolation and characterization of Bradykinin potentiating peptides from Agkistrodon bilineatus venom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. idpublications.org [idpublications.org]

- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]

Early Studies on Bradykinin Potentiating Factors from Bothrops jararaca: A Technical Guide

The venom of the Brazilian lancehead snake, Bothrops jararaca, has been a source of significant pharmacological discovery. In the 1960s, pioneering research led by Sérgio Henrique Ferreira at the University of São Paulo's Faculty of Medicine of Ribeirão Preto unveiled a group of peptides with a remarkable ability to enhance the effects of bradykinin.[1][2][3] These substances, initially termed bradykinin-potentiating factors (BPF), were later identified as bradykinin-potentiating peptides (BPPs).[4] This technical guide provides an in-depth overview of the early studies on these factors, focusing on the experimental methodologies, quantitative data, and the elucidation of their mechanism of action, which ultimately paved the way for the development of a new class of antihypertensive drugs.[3][5]

The Discovery and Isolation of Bradykinin-Potentiating Factors

Initial observations by Ferreira and his colleagues revealed that the venom of Bothrops jararaca not only released bradykinin but also intensified its pharmacological effects.[2][6] This potentiating effect was attributed to a mixture of peptides within the venom.[7] The subsequent challenge was to isolate and purify these active components from the complex venom mixture.

The early isolation of BPFs, which were later identified as a family of nine biologically active peptides, relied on a multi-step chromatographic process. The key steps are outlined below:[6][8][9]

-

Initial Fractionation by Gel Filtration:

-

Venom Preparation: Lyophilized crude venom of Bothrops jararaca was dissolved in a buffer solution (e.g., 100 mM ammonium acetate, pH 5).[10]

-

Chromatography Column: A size-exclusion column, such as Sephadex G-25, was used to separate the venom components based on their molecular weight.[9]

-

Elution: The venom solution was applied to the column and eluted with the same buffer. Fractions were collected and monitored for UV absorbance at 220 and 280 nm.[10]

-

Activity Assay: Each fraction was tested for its ability to potentiate bradykinin-induced contractions on the isolated guinea pig ileum to identify the active low-molecular-weight fractions.[9][11]

-

-

Purification by Ion-Exchange Chromatography:

-

Column: The active fractions from gel filtration were pooled and further purified using a cation-exchange column, such as Dowex 50-X2.[9]

-

Elution Gradient: Peptides were eluted using a gradient of increasing buffer concentration or pH, for example, a pyridine-acetic acid buffer system.[9]

-

Fraction Analysis: The collected fractions were again assayed for bradykinin-potentiating activity to identify the purified peptides.

-

The following diagram illustrates the general workflow for the isolation of these peptides.

Biological Characterization and Potentiation Assays

The biological activity of the isolated peptides was primarily assessed through in vitro and in vivo assays that measured the potentiation of bradykinin's effects.

This in vitro bioassay was a cornerstone of the early BPF research for quantifying potentiation activity.[12][13]

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig was excised and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Measurement: The contractions of the smooth muscle were recorded isotonically or isometrically using a kymograph or a transducer.

-

Bradykinin Application: A standard dose of bradykinin (e.g., 10 ng) was added to the bath to elicit a reproducible contraction, which served as a control.[11]

-

Potentiation Test: The tissue was washed, and after a recovery period, a sample of the BPF-containing fraction or a purified peptide was added to the bath, followed by the same standard dose of bradykinin.

-

Quantification: The increase in the amplitude of the bradykinin-induced contraction in the presence of the BPF was measured. Potentiation was often quantified by determining the amount of BPF required to double the effect of a given dose of bradykinin.[11][13]

To confirm the physiological relevance of the in vitro findings, the effects of BPFs on bradykinin-induced hypotension were tested in vivo.[14]

-

Animal Preparation: Animals, typically cats or rats, were anesthetized.[6][14]

-

Cannulation: The carotid artery was cannulated for continuous blood pressure monitoring, and a jugular vein was cannulated for the administration of substances.

-

Bradykinin Administration: A control dose of bradykinin was injected intravenously to produce a transient drop in blood pressure.

-

BPF Administration: After the blood pressure returned to baseline, a dose of BPF was administered, followed by the same control dose of bradykinin.

-

Data Analysis: The magnitude and duration of the hypotensive response to bradykinin were compared before and after the administration of the BPF.[15]

Quantitative Data and Peptide Characteristics

Through these methods, several peptides were isolated and characterized. The smallest active peptide was a pentapeptide, and others were found to be larger, proline-rich oligopeptides.[2][6][12]

Table 1: Early Identified Bradykinin-Potentiating Peptides from B. jararaca

| Peptide Name | Amino Acid Sequence | Molecular Weight (Da) |

| BPP5a | PCA-Lys-Trp-Ala-Pro | 610 |

| Peptide V-3-A | PCA-Lys-Trp-Ala-Pro | 610 |

| Nonapeptide | PCA-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro | 1051 |

| - | Other proline-rich peptides of varying lengths (5-11 amino acids) | Varies |

Note: PCA stands for pyroglutamic acid. The sequences and names are based on early publications; nomenclature has evolved over time. BPP5a and Peptide V-3-A were identified as the same molecule.[6]

Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)

The key to understanding how BPFs worked was the discovery that they inhibited kininases, the enzymes responsible for degrading bradykinin.[6] A critical breakthrough came when it was realized that the primary kininase in the circulation, particularly in the lungs, was the same enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[7] This enzyme is now known as Angiotensin-Converting Enzyme (ACE).

The BPPs from Bothrops jararaca were the first naturally occurring ACE inhibitors to be described.[4][11] By inhibiting ACE, these peptides exert a dual effect that lowers blood pressure:

-

Bradykinin Potentiation: They prevent the degradation of bradykinin, a vasodilator, thus prolonging its hypotensive effect.[15][16]

-

Angiotensin II Reduction: They block the formation of angiotensin II, a powerful vasoconstrictor.[3][4]

This dual mechanism was a revolutionary finding in cardiovascular pharmacology.

Conclusion and Lasting Impact

The early research on the bradykinin-potentiating factors from Bothrops jararaca venom, spearheaded by Sérgio Henrique Ferreira, represents a landmark in pharmacology and drug development.[5] These studies not only elucidated a novel biological mechanism but also provided the molecular template for the creation of synthetic, orally active ACE inhibitors.[2][3] The structure-activity relationship studies of these venom peptides were directly instrumental in the design of captopril, the first commercially successful ACE inhibitor, which revolutionized the treatment of hypertension and heart failure.[4][5][15] This work stands as a powerful example of how natural toxins can be harnessed to develop life-saving therapeutics.

References

- 1. Sérgio Henrique Ferreira – Wikipédia, a enciclopédia livre [pt.wikipedia.org]

- 2. Sergio Henrique Ferreira (1934 â 2016) – SBFTE [sbfte.org.br]

- 3. abc.org.br [abc.org.br]

- 4. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sérgio Ferreira beyond Pharmacology: His Role as a Science Communicator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sérgio Ferreira and Bothrops jararaca at the Royal College of Surgeons, London - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isolation and characterization of Bradykinin potentiating peptides from Agkistrodon bilineatus venom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and properties of new bradykinin potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bradykinin - Wikipedia [en.wikipedia.org]

- 16. Bradikinin - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

Methodological & Application

Application Notes and Protocols for HPLC Purification of Synthetic Bradykinin Potentiating Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin Potentiating Peptides (BPPs) are a class of oligopeptides that enhance the physiological effects of bradykinin, a key mediator in various biological processes including inflammation and blood pressure regulation.[1] Many BPPs act by inhibiting the Angiotensin-Converting Enzyme (ACE), which is responsible for the degradation of bradykinin and the conversion of angiotensin I to the vasoconstrictor angiotensin II. This dual action makes BPPs and their synthetic analogues, such as Captopril, potent antihypertensive agents.[1][2] The purification of synthetic BPPs is a critical step in their research and development to ensure high purity for in-vitro and in-vivo studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of these synthetic peptides.

This document provides detailed application notes and protocols for the purification of synthetic BPPs using the three primary modes of HPLC: Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and Size-Exclusion (SEC).

Data Presentation: HPLC Purification Parameters and Outcomes

The following tables summarize quantitative data for the HPLC purification of bradykinin and related peptides, offering a comparative overview of different methods and their outcomes.

Table 1: Reversed-Phase HPLC (RP-HPLC) Purification Data

| Peptide/Analyte | Column | Mobile Phase A | Mobile Phase B | Gradient/Elution | Flow Rate (mL/min) | Detection | Sample Load | Purity | Recovery | Reference |

| Bradykinin | PLRP-S (100Å, 10 µm, 250 x 27 mm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Isocratic at 21% B | Not Specified | Not Specified | 50 mg | 100% | 77% | [3] |

| Bradykinin | C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 0-5 min: 90% B, 5-10 min: 90-70% B, 10-20 min: 70-60% B, 20-20.1 min: 60-30% B, 20.1-30 min: 30% B | 0.4 | LC-ESI/MS | 2 µL injection | Not Specified | Not Specified | [4] |

| Captopril | C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm) | Water | Acetonitrile | 70:30 (v/v) | 1.0 | 210 nm | 20 µL (50 µg/mL) | Not Specified | Not Specified | [2] |

| Captopril | C18 (e.g., Purospher Start, 5 µm, 250 x 4.6 mm) | Water (pH 3.0 with H₃PO₄) | Methanol | 30:70 (v/v) | 1.0 | 225 nm | 20 µL | Not Specified | Not Specified | [5] |

| Synthetic BPPs (Y-BPP, R-BPP) | Not Specified | Not Specified | Not Specified | Reverse-phase chromatography | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

Table 2: Ion-Exchange (IEX) Chromatography Purification Data

| Peptide/Analyte | Column Type | Resin | Mobile Phase A | Mobile Phase B (Eluent) | Elution Mode | Flow Rate | Detection | Purity | Reference |

| BPPs from Bothrops jararaca | Cation-Exchange | CM-Sephadex C-50 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| BPPs from Bothrops jararacussu | Cation-Exchange | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| General Peptides | Cation-Exchange | Not Specified | Ammonium Formate Buffer (pH 3-4) | Increasing Ammonium Formate Concentration | Ionic Strength Gradient | Not Specified | Not Specified | Not Specified | [7] |

| General Peptides | Anion-Exchange | Not Specified | Ammonium Formate Buffer (pH 9.25-10.25) | Decreasing pH Gradient | pH Gradient | Not Specified | Not Specified | Not Specified | [7] |

Table 3: Size-Exclusion (SEC) Chromatography Purification Data

| Peptide/Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Sample | Purity | Reference |

| BPPs from Agkistrodon bilineatus venom | Superdex-75 (16 x 60 mm) | 100 mM Ammonium Acetate (pH 5) | 1.0 | 220 and 280 nm | 50 mg crude venom | Initial Fractionation | [8] |

| Bradykinin | Zenix-80 (3 µm, 80 Å, 7.8 x 300 mm) | 0.1% TFA in 75% Acetonitrile/Water | 0.8 | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols

The following are detailed protocols for the purification of synthetic BPPs using the three main HPLC modes.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and effective method for the final purification of synthetic peptides due to its high resolving power.

1. Materials and Reagents:

-

Crude synthetic BPP, lyophilized

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) or Formic acid (FA)

-

C18 or C8 reversed-phase column (preparative or semi-preparative)

-

HPLC system with a gradient pump, UV detector, and fraction collector

-

Lyophilizer

2. Sample Preparation:

-

Dissolve the crude synthetic BPP in a small volume of Mobile Phase A or a solvent in which it is readily soluble (e.g., a low percentage of ACN in water).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Chromatographic Method:

-

Column: C18, 5-10 µm particle size, 100-300 Å pore size. Column dimensions will depend on the amount of peptide to be purified (e.g., 10-50 mm ID for preparative scale).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

-

Injection: Inject the filtered sample onto the column.

-

Elution Gradient:

-

0-5 min: 5% B (isocratic)

-

5-65 min: 5-65% B (linear gradient)

-

65-70 min: 65-95% B (linear gradient for column wash)

-

70-80 min: 95% B (isocratic wash)

-

80-85 min: 95-5% B (return to initial conditions)

-

85-95 min: 5% B (re-equilibration)

-

Note: This is a generic gradient and should be optimized for the specific BPP.

-

-

Flow Rate: Dependent on column diameter (e.g., 4-20 mL/min for a 10 mm ID column).

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the main peak of interest.

4. Post-Purification Processing:

-

Analyze a small aliquot of each collected fraction by analytical RP-HPLC to assess purity.

-

Pool the fractions with the desired purity.

-

Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Ion-Exchange Chromatography (IEX)

IEX is a useful initial purification step to separate peptides based on their net charge, effectively removing impurities with different charge characteristics.

1. Materials and Reagents:

-

Partially purified or crude synthetic BPP

-

HPLC-grade water

-

Salts for buffer preparation (e.g., sodium phosphate, ammonium acetate)

-

Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

Strong or weak cation/anion exchange column

-

IEX-compatible HPLC system

2. Sample Preparation:

-

Dissolve the peptide in the starting buffer (Mobile Phase A).

-

Ensure the pH of the sample is adjusted to the starting pH of the gradient.

-

Filter the sample through a 0.22 µm syringe filter.

3. Chromatographic Method:

-

Column Selection:

-

For BPPs with a net positive charge at the working pH, use a cation-exchange column (e.g., sulfopropyl-based).

-

For BPPs with a net negative charge, use an anion-exchange column (e.g., quaternary ammonium-based).

-

-

Mobile Phase A (Binding Buffer): Low ionic strength buffer at a pH where the target peptide binds to the column (e.g., 20 mM sodium phosphate, pH 6.0 for cation exchange).

-

Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., 20 mM sodium phosphate + 1 M NaCl, pH 6.0).

-

Equilibration: Equilibrate the column with Mobile Phase A until a stable baseline is achieved.

-

Injection: Load the prepared sample onto the column.

-

Elution Gradient:

-

0-10 min: 0% B (isocratic, allow unbound impurities to elute)

-

10-50 min: 0-100% B (linear gradient)

-

50-60 min: 100% B (isocratic wash)

-

60-65 min: 100-0% B (return to initial conditions)

-

65-75 min: 0% B (re-equilibration)

-

-

Flow Rate: Typical analytical to semi-preparative flow rates (e.g., 1-5 mL/min).

-

Detection: UV at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions across the elution peak.

4. Post-Purification Processing:

-

Fractions will contain high salt concentrations and will likely require desalting, which can be achieved through SEC (Protocol 3) or a subsequent RP-HPLC step (Protocol 1).

Protocol 3: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is useful for desalting, buffer exchange, or removing aggregates and smaller impurities from the synthetic BPP preparation.

1. Materials and Reagents:

-

Synthetic BPP sample

-

HPLC-grade water

-

Buffer components (e.g., ammonium acetate, sodium phosphate, NaCl)

-

SEC column with an appropriate molecular weight range for small peptides

-

SEC-compatible HPLC system

2. Sample Preparation:

-

Dissolve the peptide in the SEC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

3. Chromatographic Method:

-

Column: Select a column with a fractionation range suitable for the molecular weight of the BPP (typically 1-5 kDa).

-

Mobile Phase: An isocratic mobile phase, typically a buffered solution (e.g., 100 mM ammonium acetate, pH 5.0 or phosphate-buffered saline, pH 7.4).[8]

-

Equilibration: Equilibrate the column with the mobile phase for an extended period to ensure a stable baseline.

-

Injection: Inject a small volume of the sample (typically <2% of the column volume to maintain resolution).

-

Elution: Isocratic elution with the chosen mobile phase.

-

Flow Rate: A low flow rate is often used to improve resolution (e.g., 0.5-1.0 mL/min).

-

Detection: UV at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the expected elution volume of the BPP.

4. Post-Purification Processing:

-

Analyze fractions for purity.

-

If ammonium acetate was used as the buffer, the fractions can be directly lyophilized. If non-volatile salts were used, an additional desalting step may be necessary.

Visualizations

Experimental Workflow for BPP Purification

References

- 1. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mtc-usa.com [mtc-usa.com]

- 5. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of Bradykinin potentiating peptides from Agkistrodon bilineatus venom - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of Bradykinin Potentiator B in Rats

Introduction

Bradykinin is a potent vasoactive peptide involved in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1][2] It exerts its effects primarily through the activation of two G protein-coupled receptors, B1 and B2.[1][3][4] The B2 receptor (B2R) is constitutively and widely expressed, mediating most of the acute effects of bradykinin, such as vasodilation and increased vascular permeability.[1][4] Bradykinin's activity is tightly regulated by peptidases, most notably Angiotensin-Converting Enzyme (ACE), also known as kininase II, which rapidly degrades it.[2][5]

Bradykinin potentiators are compounds that enhance the effects of endogenous or exogenous bradykinin. This potentiation can occur through various mechanisms, most commonly by inhibiting the enzymes responsible for bradykinin degradation. These application notes provide a detailed experimental framework for evaluating the in vivo efficacy of a novel bradykinin potentiator, designated "Bradykinin Potentiator B" (BP-B), in a rat model. The primary endpoint will be the potentiation of bradykinin-induced hypotension.

Bradykinin Signaling Pathway

Bradykinin signaling is primarily mediated through the B2 receptor, which is coupled to Gq proteins.[1][4] Upon bradykinin binding, the activated Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ promotes the synthesis of nitric oxide (NO) and prostacyclin (PGI2), which are key mediators of vasodilation.[6] this compound is hypothesized to act by inhibiting ACE (Kininase II), thereby preventing bradykinin degradation and prolonging its signaling activity.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bradykinin-receptors-agonists-antagonists-expression-signaling-and-adaptation-to-sustained-stimulation - Ask this paper | Bohrium [bohrium.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. glpbio.com [glpbio.com]

Application Notes and Protocols for Bradykinin Potentiation Bioassay using Isolated Guinea-Pig Ileum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolated guinea-pig ileum preparation is a classical and robust pharmacological tool for studying the effects of various agonists and antagonists on smooth muscle contraction. This bioassay is particularly valuable for investigating the activity of bradykinin, a potent vasodilator and pro-inflammatory peptide, and for screening compounds that potentiate its effects. Bradykinin exerts its action through the activation of specific B2 receptors on the smooth muscle cells of the ileum, leading to a contractile response. This document provides detailed application notes and protocols for conducting a bradykinin potentiation bioassay using this ex vivo model.

Principle of the Bioassay

The bioassay relies on the dose-dependent contractile response of the isolated guinea-pig ileum to bradykinin. Potentiating agents, such as Angiotensin-Converting Enzyme (ACE) inhibitors, enhance the contractile response to bradykinin. This potentiation is observed as a leftward shift in the dose-response curve, indicating an increased sensitivity of the tissue to bradykinin.[1] The degree of potentiation can be quantified and used to assess the efficacy of the test compounds.

Key Applications

-

Screening for ACE inhibitors: The potentiation of bradykinin-induced contractions is a hallmark of ACE inhibitors.[1]

-

Investigating bradykinin receptor pharmacology: Studying the interaction of novel compounds with bradykinin receptors.

-

Characterizing novel potentiating compounds: Identifying and characterizing new molecules that enhance bradykinin activity, such as certain peptides found in animal venoms.[2]

-

Understanding the mechanism of action: Elucidating the signaling pathways involved in bradykinin-induced smooth muscle contraction and its potentiation.

Experimental Protocols

Materials and Reagents

-

Animals: Male Dunkin-Hartley guinea-pigs (250-350 g).

-

Physiological Salt Solution (Krebs-Bicarbonate Solution):

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

CaCl2: 2.5 mM

-

MgCl2: 1.2 mM

-

NaH2PO4: 1.2 mM

-

NaHCO3: 25 mM

-

Glucose: 11 mM

-

Choline chloride: 0.3 µM[3]

-

-

Gases: Carbogen (95% O2 / 5% CO2).[3]

-

Drugs and Chemicals:

-

Bradykinin acetate salt

-

Potentiating agent (e.g., Captopril, Enalaprilat)

-

Acetylcholine (for tissue viability check)

-

Stock solutions of drugs prepared in distilled water.

-

-

Equipment:

Tissue Preparation

-

Humanely euthanize a guinea-pig by a stunning blow to the head followed by exsanguination.[6]

-

Open the abdominal cavity and carefully locate the ileum.

-

Excise a segment of the terminal ileum, approximately 10-15 cm from the ileo-caecal junction.

-

Place the excised tissue in a petri dish containing Krebs-bicarbonate solution pre-gassed with carbogen.

-

Gently flush the luminal contents of the ileum segment with the Krebs solution using a syringe with a blunt needle.

-

Tie one end of the ileum segment to a tissue holder and the other end to a force transducer using surgical thread.

Experimental Setup and Procedure

-

Mount the prepared ileum segment in a 10-20 ml organ bath containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen.[3][4]

-

Apply a resting tension of 1 g to the tissue and allow it to equilibrate for 30-60 minutes.[3] During this period, wash the tissue with fresh Krebs solution every 15 minutes.

-

After equilibration, check the viability of the tissue by adding a submaximal concentration of acetylcholine (e.g., 10⁻⁶ M) to elicit a contraction. Wash the tissue and allow it to return to the baseline.

-

Construct a Cumulative Bradykinin Dose-Response Curve:

-

Add increasing concentrations of bradykinin to the organ bath in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

-

Allow the response to each concentration to reach a plateau before adding the next concentration.

-

Record the contractile response for each concentration.

-

After the highest concentration, wash the tissue repeatedly with fresh Krebs solution until the baseline is restored.

-

-

Investigate Bradykinin Potentiation:

-

Incubate the tissue with the potentiating agent (e.g., an ACE inhibitor like Captopril at 10⁻⁶ M) for a predetermined period (e.g., 15-20 minutes).

-

In the continued presence of the potentiating agent, repeat the cumulative bradykinin dose-response curve as described in the previous step.

-

-

Data Analysis:

-

Measure the amplitude of the contractions for each bradykinin concentration, both in the absence and presence of the potentiating agent.

-

Express the responses as a percentage of the maximum contraction obtained with bradykinin alone.

-

Plot the percentage response against the logarithm of the bradykinin concentration to obtain dose-response curves.

-

Calculate the EC₅₀ (the concentration of bradykinin that produces 50% of the maximum response) for both curves.

-

The degree of potentiation can be expressed as the dose-ratio (EC₅₀ of bradykinin alone / EC₅₀ of bradykinin in the presence of the potentiator).

-

Data Presentation

Table 1: Representative Dose-Response Data for Bradykinin-Induced Contraction of Guinea-Pig Ileum with and without a Potentiating Agent (Captopril)

| Bradykinin Concentration (M) | Contraction (% of Max - Bradykinin Alone) | Contraction (% of Max - Bradykinin + Captopril 10⁻⁶ M) |

| 1 x 10⁻¹⁰ | 5.2 ± 1.1 | 15.8 ± 2.3 |

| 3 x 10⁻¹⁰ | 15.6 ± 2.5 | 38.9 ± 4.1 |

| 1 x 10⁻⁹ | 35.8 ± 3.9 | 65.2 ± 5.5 |

| 3 x 10⁻⁹ | 58.1 ± 4.8 | 85.1 ± 6.2 |

| 1 x 10⁻⁸ | 80.3 ± 5.7 | 95.3 ± 4.9 |

| 3 x 10⁻⁸ | 92.5 ± 4.1 | 98.7 ± 3.8 |

| 1 x 10⁻⁷ | 98.2 ± 3.2 | 99.5 ± 3.1 |

| 3 x 10⁻⁷ | 100.0 ± 2.9 | 100.0 ± 2.8 |

Data are presented as mean ± SEM and are illustrative.

Table 2: Comparison of Pharmacological Parameters

| Parameter | Bradykinin Alone | Bradykinin + Captopril (10⁻⁶ M) |

| EC₅₀ (M) | 2.5 x 10⁻⁹ | 4.8 x 10⁻¹⁰ |

| Maximum Response (%) | 100 | 100 |

| Dose-Ratio | - | 5.2 |

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Bradykinin signaling pathway in guinea-pig ileum smooth muscle.

Caption: Experimental workflow for the bradykinin potentiation bioassay.

Discussion

The potentiation of bradykinin's effects by ACE inhibitors is a well-established phenomenon.[1] While this was initially thought to be solely due to the inhibition of bradykinin degradation by ACE (also known as kininase II), there is evidence to suggest that other mechanisms may be involved, such as crosstalk between ACE and the bradykinin B2 receptor.[1]

It is important to note that the sensitivity of the guinea-pig ileum to bradykinin can be influenced by experimental conditions, such as the tension applied to the tissue. Stretching the ileum has been shown to increase its sensitivity to bradykinin.[7] Therefore, it is crucial to maintain consistent experimental parameters throughout the bioassay.

Bradykinin signaling in the guinea-pig ileum is complex, involving at least two distinct B2 receptor subtypes coupled to different G proteins. One receptor has a high affinity for bradykinin and inhibits adenylate cyclase via a pertussis toxin-sensitive Gi protein.[8] The other receptor has a lower affinity and is likely coupled to Gq, leading to the stimulation of phosphoinositide hydrolysis and subsequent calcium release, which is a key step in smooth muscle contraction.[8] Bradykinin can also stimulate chloride secretion in the ileum through the production of arachidonic acid metabolites like prostaglandins.[9]

Conclusion

The bradykinin potentiation bioassay using isolated guinea-pig ileum is a valuable and reliable method for screening and characterizing compounds that modulate the bradykinin system. By following the detailed protocols and understanding the underlying pharmacological principles outlined in these application notes, researchers can obtain reproducible and meaningful data for their drug discovery and development programs.

References

- 1. Potentiation of the effects of bradykinin on its receptor in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]

- 6. Guinea Pig Ileum [sheffbp.co.uk]

- 7. Effect of stretching on the sensitivity of the guinea pig ileum to bradykinin and on its modification by bradykinin potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bradykinin inhibits adenylate cyclase activity in guinea pig ileum membranes via a separate high-affinity bradykinin B2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bradykinin-stimulated electrolyte secretion in rabbit and guinea pig intestine. Involvement of arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining IC50 Values of Bradykinin Potentiator B for ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Bradykinin Potentiator B, a peptide derived from the venom of the snake Agkistrodon halys blomhoffi, on Angiotensin-Converting Enzyme (ACE). These guidelines are intended to assist researchers in accurately assessing the inhibitory potency of this and similar bradykinin potentiating peptides.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator peptide bradykinin.[1][2][3] Inhibition of ACE is a cornerstone in the management of hypertension and other cardiovascular disorders.[4] Bradykinin potentiating peptides (BPPs), originally discovered in snake venoms, are potent and specific inhibitors of ACE.[1][4][5] By inhibiting bradykinin degradation, these peptides enhance its hypotensive effects.[3] this compound is a known potent inhibitor of ACE.[6] This document outlines the necessary protocols to quantify its inhibitory activity.

Data Presentation: Comparative ACE Inhibition

The inhibitory potency of various bradykinin potentiating peptides against ACE is summarized in the table below. This allows for a comparative analysis of their efficacy.

| Peptide/Compound | Source Organism | IC50 Value (µM) |

| This compound | Agkistrodon halys blomhoffi | 1.1[7] |

| Peptide 6 (ZLWPRPQXPP) | Agkistrodon bilineatus | 0.64[8][9] |

| Peptide 3 (ZNWPHPQXPP) | Agkistrodon bilineatus | 0.76[8][9] |

| Peptide 7 (ZQWAQGRAPHPP) | Agkistrodon bilineatus | 3.63[8][9] |

| Peptide 5 (ZSAPGNEAXPP) | Agkistrodon bilineatus | 30.00[8] |

| pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro | Synthetic Analog | 0.03 (Ki) |

| Captopril | Synthetic | ~0.03 (Ki) |

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to ACE inhibition and bradykinin potentiation.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Caption: The Bradykinin pathway, its degradation by ACE, and the inhibitory effect of this compound.

Experimental Protocols

This section details a robust and widely used fluorometric method for determining the IC50 value of this compound for ACE inhibition.

Principle

The assay is based on the cleavage of a fluorogenic substrate by ACE, which results in an increase in fluorescence. The presence of an ACE inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in ACE activity.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

This compound (synthetic peptide)

-

Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.5

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

-

Captopril (as a positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitor if necessary

Experimental Workflow

Caption: Experimental workflow for determining the IC50 value of this compound for ACE inhibition.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the lyophilized ACE in the Assay Buffer to a stock concentration of 1 U/mL. Aliquot and store at -20°C. On the day of the experiment, dilute the ACE stock to the working concentration (e.g., 2 mU/mL) with Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration in Assay Buffer.

-

Dissolve this compound in Assay Buffer (or a minimal amount of DMSO if necessary, ensuring the final DMSO concentration in the assay is <1%) to create a high-concentration stock solution.

-

-

Serial Dilutions of Inhibitor:

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested (e.g., from 100 µM to 0.01 µM).

-

Prepare similar dilutions for the positive control, Captopril.

-

-

Assay Procedure in a 96-well Plate:

-

Blank wells: Add 50 µL of Assay Buffer and 50 µL of substrate solution.

-

Control wells (100% ACE activity): Add 40 µL of Assay Buffer and 10 µL of the ACE working solution.

-

Inhibitor wells: Add 40 µL of each dilution of this compound (or Captopril) and 10 µL of the ACE working solution.

-

Set up each condition in triplicate.

-

-

Pre-incubation:

-

Gently tap the plate to mix the contents and pre-incubate it at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the pre-warmed fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every minute for 30 minutes in kinetic mode.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

-

Conclusion

This document provides a comprehensive guide for researchers to determine the IC50 value of this compound for ACE inhibition. The provided protocols and background information are designed to ensure accurate and reproducible results, contributing to the further understanding and development of ACE inhibitors derived from natural sources.

References

- 1. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]

- 2. Exploring the C-domain inhibition of angiotensin converting enzyme through novel bradykinin potentiating peptides - MedCrave online [medcraveonline.com]

- 3. Bradykinin - Wikipedia [en.wikipedia.org]

- 4. Bradykinin-potentiating peptides: beyond captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abbiotec.com [abbiotec.com]

- 8. Isolation and characterization of Bradykinin potentiating peptides from Agkistrodon bilineatus venom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: Bradykinin Potentiator B in Hypertension Research

Introduction

Bradykinin potentiating peptides (BPPs) are a class of proline-rich oligopeptides originally discovered in the venom of the snake Bothrops jararaca.[1][2][3] These peptides, including the specifically named Bradykinin Potentiator B from Agkistrodon halys blomhoffi venom, are renowned for their ability to enhance the magnitude and duration of bradykinin-induced effects, most notably vasodilation and a consequent drop in blood pressure.[3][4] Their discovery was a pivotal moment in cardiovascular pharmacology, leading directly to the development of the first orally active angiotensin-converting enzyme (ACE) inhibitor, captopril, which revolutionized the treatment of hypertension.[2][5][6] These natural peptides continue to be valuable tools in hypertension research, providing templates for designing novel antihypertensive drugs with improved selectivity and pharmacological profiles.[7][8]

Mechanism of Action

The primary mechanism by which this compound and other BPPs exert their antihypertensive effects is through the potent inhibition of Angiotensin-Converting Enzyme (ACE).[3][4] ACE plays a dual role in blood pressure regulation by being a key enzyme in two major systems:

-

The Renin-Angiotensin System (RAS): ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II raises blood pressure by constricting blood vessels and promoting sodium and water retention.[9]

-

The Kallikrein-Kinin System (KKS): ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[9][10] Bradykinin lowers blood pressure by promoting the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor.[6][10]

By inhibiting ACE, BPPs simultaneously block the production of the vasoconstrictor angiotensin II and prevent the breakdown of the vasodilator bradykinin.[9] This dual action leads to a significant hypotensive effect.

Furthermore, some BPPs exhibit ACE-independent mechanisms that contribute to their antihypertensive properties. For instance, the peptide Bj-BPP-10c has been shown to activate argininosuccinate synthetase, leading to increased production of nitric oxide, a critical molecule for reducing arterial blood pressure.[2][11] Some studies also suggest BPPs may enhance bradykinin's effects by preventing B2 receptor desensitization or promoting receptor sensitization.[3][12]

Data Presentation: Effects of BPPs in Hypertension Models

The following tables summarize quantitative data from various studies investigating the effects of Bradykinin Potentiating Peptides.

Table 1: In Vivo Hypotensive Effects of Bradykinin and BPPs

| Compound | Animal Model | Dose | Route | Result | Reference |

| Bradykinin | SD Rats | 7 µg/kg | i.v. | 27-33% decrease in mean arterial pressure. | [13] |

| Y-BPP + Bradykinin | SD Rats | 300 µg/kg (Y-BPP) | i.v. | Potentiation of bradykinin-induced hypotension. | [13] |

| R-BPP + Bradykinin | SD Rats | 300 µg/kg (R-BPP) | i.v. | Potentiation of bradykinin-induced hypotension. | [13] |

| Bradykinin | Anesthetized Rats | ng/kg range | i.v. | Rapid, transient, dose-related hypotensive effects. | [14][15] |

| Bradykinin + Enalaprilat | Anesthetized Rats | 0.1 mg/kg (Enalaprilat) | i.v. | ~15-fold potentiation of bradykinin's hypotensive effect. | [14][15] |

Table 2: ACE Inhibition by Bradykinin Potentiating Peptides

| Peptide | ACE Domain | Ki(app) | Comments | Reference |

| pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro | C-domain | 30 nM | Highly selective C-domain inhibitor. | [16] |

| N-domain | 8 µM | [16] | ||

| This compound | Not specified | Potent Inhibitor | Isolated from Agkistrodon halys blomhoffi venom. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the application of this compound in hypertension research.

Protocol 1: In Vivo Assessment of Hypotensive Effects in Anesthetized Rats

This protocol details the procedure for measuring the direct and potentiating effects of this compound on arterial blood pressure in an animal model of hypertension.

Materials and Equipment:

-

Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats.

-

Anesthetic (e.g., sodium pentobarbital, urethane).

-

Bradykinin (BK) solution.

-

This compound (BPB) solution.

-

Saline solution (vehicle).

-

Polyethylene catheters.

-

Pressure transducer connected to a data acquisition system.

-

Infusion pump.

-

Surgical tools (scalpel, forceps, sutures).

-

Heating pad to maintain body temperature.

Procedure:

-

Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Ensure a stable plane of anesthesia is maintained throughout the experiment. Place the animal on a heating pad to maintain a body temperature of 37°C.

-

Surgical Cannulation:

-

Expose the jugular vein for intravenous (i.v.) drug administration. Insert a saline-filled polyethylene catheter and secure it with sutures.

-

Expose the carotid artery and insert a catheter filled with heparinized saline. Connect this arterial catheter to a pressure transducer to continuously record systemic blood pressure and heart rate.[13][14]

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are steady.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for 10-15 minutes.

-

Bradykinin Dose-Response: Administer bolus i.v. injections of increasing doses of bradykinin to establish a dose-response curve for its hypotensive effect.[14][15] Allow for a washout period between injections for blood pressure to return to baseline.

-

Potentiator Administration:

-

Administer a bolus i.v. injection of this compound alone to assess any direct effect on blood pressure.

-

After a washout period, administer the same dose of BPB and, after a short interval (e.g., 1-2 minutes), repeat the bradykinin dose-response injections.

-

-

Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment.

-

Data Analysis: Calculate the change in MAP from baseline for each injection. Compare the hypotensive responses to bradykinin in the absence and presence of this compound to determine the potentiation effect. Express results as the percentage drop in MAP.[13]

Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on ACE using a fluorogenic substrate.

Materials and Equipment:

-

Recombinant somatic ACE.

-

Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro-OH).

-

This compound (BPB) at various concentrations.

-

Known ACE inhibitor (e.g., Captopril, Lisinopril) as a positive control.[16]

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂).

-

96-well microplate (black, for fluorescence).

-

Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Incubator (37°C).

Procedure:

-

Reagent Preparation: Prepare stock solutions of ACE, the fluorogenic substrate, BPB, and the control inhibitor in the assay buffer. Create a series of dilutions for BPB and the control inhibitor to determine the IC₅₀ value.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution (at varying concentrations) or control inhibitor.

-

Recombinant ACE solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader, pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The cleavage of the substrate by ACE separates a quencher from the fluorophore, resulting in an increase in fluorescence.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[16]

-

References

- 1. The Bradykinin-potentiating peptides from venom gland and brain of Bothrops jararaca contain highly site specific inhibitors of the somatic angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin-potentiating peptides: beyond captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin-Potentiating Peptides (BPP) [biosyn.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]

- 6. Bradykinin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. archives.geneticsmr.com [archives.geneticsmr.com]

- 9. Exploring the C-domain inhibition of angiotensin converting enzyme through novel bradykinin potentiating peptides - MedCrave online [medcraveonline.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selective inhibition of the C-domain of angiotensin I converting enzyme by bradykinin potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioligand Binding Assays: Bradykinin B2 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing radioligand binding assays for the human Bradykinin B2 (B2) receptor. Detailed protocols for saturation and competition binding assays are presented, along with data on the binding affinities of various ligands. This document is intended to assist researchers in the characterization of novel compounds targeting the Bradykinin B2 receptor, a key player in inflammation, pain, and cardiovascular regulation.

Introduction to Bradykinin B2 Receptor

The Bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in a variety of tissues. It is the primary receptor for the inflammatory peptide bradykinin and its analog kallidin. Upon activation, the B2 receptor couples primarily to Gαq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling pathway is implicated in a range of physiological and pathophysiological processes, including vasodilation, pain, and inflammation. Consequently, the Bradykinin B2 receptor is a significant target for the development of therapeutic agents for various inflammatory conditions.

Signaling Pathway of the Bradykinin B2 Receptor

The binding of bradykinin to the B2 receptor triggers a conformational change, leading to the activation of associated G proteins. The primary signaling cascade involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.

Application Notes and Protocols: Dosage Calculation of Bradykinin Potentiator B for Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bradykinin Potentiator B (BPB) in rodent studies. The document outlines the mechanism of action, provides dosage information based on available literature for related compounds, and details experimental protocols for assessing its biological activity.

Introduction and Mechanism of Action

This compound is a peptide originally isolated from the venom of the viper Agkistrodon halys blomhoffi.[1][2] It belongs to a class of compounds known as bradykinin-potentiating peptides (BPPs). The primary mechanism of action for BPB is the inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[1]

ACE has a dual role in the regulation of blood pressure: it converts angiotensin I to the potent vasoconstrictor angiotensin II and is also the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator.[3][4] By inhibiting ACE, this compound prevents the breakdown of endogenous bradykinin. This leads to higher local concentrations of bradykinin, enhancing its binding to the bradykinin B2 receptor on endothelial cells.[4] This enhanced signaling promotes vasodilation, primarily through the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF), resulting in a hypotensive effect.[4]

Signaling Pathways

Bradykinin B2 Receptor Signaling

Activation of the constitutively expressed Bradykinin B2 Receptor (B2R), a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasodilation. The binding of bradykinin triggers the activation of Gq and Gi proteins, leading to downstream effects including increased intracellular calcium and nitric oxide production.

Figure 1. Mechanism of this compound and B2 Receptor Signaling.

Dosage and Administration for Rodent Studies

Direct dosage information for this compound from A. halys blomhoffi in in vivo rodent models is limited in publicly available literature. However, data from studies using functionally similar bradykinin-potentiating peptides (BPPs) from other venom sources can be used to establish a dose range for initial studies.

Table 1: Summary of In Vivo Dosages for Bradykinin-Potentiating Peptides in Rodents

| Peptide Name / Source | Rodent Model | Dosage Range | Route | Observed Effect | Reference |